1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione
Description
1H,2H,3H,5H,6H,7H,8H,9H-Pyrimido[1,6-a]azepine-1,3-dione (hereafter referred to as the target compound) is a fused heterocyclic system featuring a pyrimidine ring fused to an azepine scaffold, with two ketone groups at positions 1 and 2. This bicyclic structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Derivatives of this compound are often synthesized via cyclocondensation reactions or Skraup-type protocols, as seen in related heterocycles .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-7-4-2-1-3-5-11(7)9(13)10-8/h6H,1-5H2,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVFESKVLXBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)NC(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents such as acetic anhydride and catalysts like sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core : Pyrimido[1,6-a]azepine with 1,3-dione groups.
- Substituents : Typically modified at positions 2, 4, or the azepine nitrogen.
- 1,3-Dioxo-...azepine-4-carbonitrile (CAS 380344-28-5): Substituted with a carbonitrile group at position 4, altering electronic density .
Similar Compounds
Pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione
- Core : Pyrimidine fused to a 1,4-diazepine ring.
- Key Feature : Contains a phenyl group at position 9 and ethoxymethyl substituents, influencing crystal packing via N–H···O hydrogen bonds .
- Biological Relevance : Explored as a tyrosine kinase inhibitor .
Pyrimido[1,6-a]pyrimidine Derivatives Core: Pyrimidine fused to another pyrimidine ring (e.g., 6-hydroxy-4-imino-8-oxo-...pyrimidine-3-carbonitrile). Substituents: Thiol (-SH) or hydroxyl (-OH) groups, which enhance solubility and metal-binding capacity .
Isoindole-1,3-dione Derivatives
- Core : Isoindole with two ketone groups.
- Example : 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16).
- Synthesis : Ethylenediamine-mediated cyclization in dioxane, yielding >95% purity .
Structural Comparison Table
| Compound Class | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | Pyrimido[1,6-a]azepine-1,3-dione | Oxadiazole, carbonitrile, acetamide | High hydrogen-bonding capacity |
| Pyrimido[4,5-b][1,4]diazepine | Pyrimido-diazepine-dione | Ethoxymethyl, phenyl | Stabilized by intramolecular H-bonds |
| Pyrimido[1,6-a]pyrimidine | Pyrimidine-pyrimidine | Hydroxyl, thiol, imino | Metal coordination potential |
| Isoindole-1,3-dione | Isoindole-dione | Imidazole, sulfonamide | Planar structure with π-π stacking |
Target Compound
- Route : LiAlH4 reduction of intermediates followed by cyclocondensation (e.g., for N-substituted acetamide derivatives) .
- Key Step : Use of oxadiazole precursors to introduce bioisosteric groups .
Pyrimido[4,5-b][1,4]diazepine Derivatives
Isoindole-1,3-diones
Physicochemical Properties
Target Compound
- IR : Strong C=O stretches at 1700–1780 cm⁻¹ .
- NMR : δ 2.30–2.63 ppm (syn/anti CH3 groups), δ 7.26–8.11 ppm (aromatic protons) .
Pyrimido[1,6-a]pyrimidines
Comparison of Melting Points
| Compound | Melting Point (°C) |
|---|---|
| Target Compound (Oxadiazole derivative) | 185–187 |
| Isoindole-1,3-dione (Compound 16) | 215–217 |
| Pyrimido[1,6-a]pyrimidine | 265–267 |
Biological Activity
1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The compound features a fused pyrimidine and azepine structure that contributes to its unique biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its interaction with biological targets such as receptors and enzymes.
1. Serotonergic Activity
Research indicates that derivatives of pyrimido[1,6-a]azepines can act as selective agonists for the 5-HT2C serotonin receptor. This receptor is implicated in various neurological and psychiatric conditions. The modulation of this receptor has therapeutic potential for disorders such as schizophrenia and anxiety disorders .
2. Anti-inflammatory Effects
Studies have shown that certain pyrimido[1,6-a]azepine derivatives exhibit significant anti-inflammatory properties. These compounds were evaluated in animal models for their ability to reduce inflammation markers and improve symptoms related to inflammatory diseases .
3. Cognitive Enhancement
Compounds related to pyrimido[1,6-a]azepine have been investigated for their effects on cognitive function. They may enhance cognitive performance by modulating neurotransmitter systems associated with memory and learning .
4. Potential Antidepressant Effects
The serotonergic activity also suggests potential antidepressant effects. By acting on serotonin receptors, these compounds could alleviate symptoms of depression and related mood disorders .
Case Study 1: Serotonin Receptor Modulation
In a study examining the effects of pyrimido[1,6-a]azepine derivatives on anxiety-like behaviors in rodents, researchers found that administration of these compounds resulted in a significant reduction in anxiety levels compared to controls. The study highlighted the role of 5-HT2C receptor activation in mediating these effects.
Case Study 2: Anti-inflammatory Activity
A series of experiments assessed the anti-inflammatory potential of various pyrimido[1,6-a]azepine derivatives using carrageenan-induced paw edema models in rats. Results demonstrated a dose-dependent reduction in edema formation, suggesting effective anti-inflammatory properties likely mediated through inhibition of pro-inflammatory cytokines.
Data Tables
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Serotonergic Activity | Agonism at 5-HT2C receptors | Treatment of schizophrenia and anxiety disorders |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory diseases |
| Cognitive Enhancement | Modulation of neurotransmitter systems | Improvement in cognitive function |
| Antidepressant Effects | Serotonin reuptake inhibition | Alleviation of depression symptoms |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under reflux conditions. For example, reacting guanidine derivatives with cyclic ketones in ethanol or methanol with a base (e.g., NaOH) yields fused pyrimidine-azepine scaffolds. Optimization of stoichiometry and reaction time (typically 3–24 hours) is critical to avoid side products .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm hydrogen/carbon environments (e.g., δ 9.38 ppm for NH protons, δ 2.3 ppm for CH groups) .
- IR spectroscopy to identify carbonyl stretches (~1660 cm⁻¹) and NH/OH bands (~3360–3425 cm⁻¹) .
- X-ray crystallography for 3D conformational analysis, particularly to resolve ring puckering in the azepine moiety .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Adhere to standard organic chemistry lab safety:
- Use fume hoods for reactions involving volatile solvents (e.g., CHCl₃, MeOH).
- Neutralize acidic/basic waste before disposal (e.g., 1N HCl for NaOH-containing mixtures) .
- Wear PPE (gloves, goggles) to avoid skin/eye contact with reactive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can reduce reaction time and byproducts .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps and adjust temperature/pH accordingly .
Q. How do structural modifications (e.g., substituents on the azepine ring) affect bioactivity?
- Methodological Answer :
- Introduce substituents via nucleophilic substitution or Suzuki coupling at reactive positions (e.g., C-6 or C-8).
- Assess bioactivity using:
- Enzyme inhibition assays (e.g., DHPS inhibition for antimicrobial activity) .
- Molecular docking to predict binding affinity with target proteins (e.g., dihydrofolate reductase) .
Q. How can contradictions in spectral data between studies be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
- Dynamic NMR : Resolve conformational equilibria (e.g., ring-flipping in azepine) by variable-temperature experiments .
- Isotopic labeling (e.g., 15N) to trace ambiguous proton assignments .
Q. What computational tools are effective for studying electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electron density distributions and predict reactive sites (e.g., electrophilic centers at C-2 and C-4) .
- MD Simulations : Analyze solvent effects on reaction pathways (e.g., solvation energy in aqueous vs. ethanol systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
